molecular formula C27H31N7O4S3 B2484360 4-(diethylsulfamoyl)-N-{[4-(2,5-dimethylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309940-54-3

4-(diethylsulfamoyl)-N-{[4-(2,5-dimethylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2484360
CAS No.: 309940-54-3
M. Wt: 613.77
InChI Key: RXYCDAQFZMYQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group, a thiazole-linked carbamoylmethyl sulfanyl moiety, and a diethylsulfamoyl benzamide group. Its synthesis likely involves multi-step reactions, including S-alkylation of triazole intermediates and coupling of sulfamoyl benzamide precursors, as inferred from analogous protocols .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O4S3/c1-5-33(6-2)41(37,38)21-11-9-20(10-12-21)25(36)29-16-23-31-32-27(34(23)22-15-18(3)7-8-19(22)4)40-17-24(35)30-26-28-13-14-39-26/h7-15H,5-6,16-17H2,1-4H3,(H,29,36)(H,28,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYCDAQFZMYQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{[4-(2,5-dimethylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_4O_3S, and it features a complex structure incorporating diethylsulfamoyl and triazole moieties. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antitumor properties. For instance, a study highlighted the role of triazole derivatives in inhibiting cancer cell proliferation through various pathways including apoptosis and cell cycle arrest. The specific compound under investigation has shown promise in targeting hepatocellular carcinoma (HCC) cells by modulating key signaling pathways involved in tumor growth and resistance to therapy .

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit carbamoyl phosphate synthetase (CPS1), an enzyme critical in the urea cycle, which has been implicated in cancer metabolism. Inhibition of CPS1 can lead to altered metabolic states within cancer cells, promoting apoptosis .
  • Cell Cycle Regulation : The compound's interaction with cyclins (e.g., Cyclin A2 and Cyclin D1) may disrupt normal cell cycle progression, leading to increased cell death in tumor cells .

Study on Hepatocellular Carcinoma

A notable case study investigated the effects of CPS1 inhibition on HCC cells. Researchers found that silencing CPS1 led to increased radioresistance in HCC, suggesting that targeting CPS1 could be a viable strategy for enhancing the efficacy of radiation therapy. The study utilized various assays including cell growth assays and lipid metabolism analysis to substantiate these findings .

Data Tables

Biological Activity Effect Mechanism
AntitumorInhibition of HCC growthCPS1 inhibition leading to metabolic alterations
Cell Cycle RegulationInduction of apoptosisDisruption of Cyclin levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its unique substituents. Key analogues include:

Compound Name Key Substituents Molecular Weight Biological Activity (If Reported) Reference
Target Compound Diethylsulfamoyl benzamide, 2,5-dimethylphenyl, thiazol-2-yl carbamoylmethyl 538.64 g/mol Not explicitly reported
4-(Diethylsulfamoyl)-N-{4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-4H-1,2,4-triazol-3-yl} 4-Fluorophenyl instead of 2,5-dimethylphenyl ~525 g/mol* Improved solubility
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Simpler benzamide with amino-sulfanylidene triazole 291.33 g/mol Antimicrobial activity
3,4-Dimethoxybenzamide analogue (309969-19-5) 3,4-Dimethoxybenzamide instead of diethylsulfamoyl 538.64 g/mol Unreported

Notes:

  • Fluorophenyl vs. Dimethylphenyl: Substitution at the triazole’s phenyl ring (e.g., 4-fluorophenyl vs. 2,5-dimethylphenyl in the target compound) alters electronic and steric properties.
  • Sulfamoyl vs. Methoxy Groups : The diethylsulfamoyl group in the target compound provides hydrogen-bonding capacity and acidity (pKa ~1–2), whereas methoxy groups in analogues (e.g., ) offer only weak H-bond acceptors.

Computational Docking and Binding Affinity

Glide docking studies (e.g., ) suggest that compounds with sulfamoyl and carbamoyl groups exhibit strong binding to hydrophobic pockets and catalytic sites. For example:

  • Hydrophobic Enclosure : The 2,5-dimethylphenyl group may enhance binding in hydrophobic enzyme cavities, as seen in Glide’s XP scoring .
  • Hydrogen Bonding : The sulfamoyl group’s sulfonamide oxygen and carbamoyl NH groups likely form critical H-bonds, similar to high-affinity inhibitors in docking screens .

Key Research Findings

Activity Correlations :

  • Thiazole and triazole moieties are associated with antimicrobial and kinase inhibitory activity . The target compound’s thiazole-carbamoyl group may mimic ATP-binding motifs in kinases.
  • Diethylsulfamoyl groups, as in sulfonamide drugs, often confer enzyme inhibition (e.g., carbonic anhydrase) via zinc-binding or electrostatic interactions .

Metabolic Stability :

  • The 2,5-dimethylphenyl group may reduce oxidative metabolism compared to halogenated analogues (e.g., 4-fluorophenyl in ), prolonging half-life.

Synthetic Challenges :

  • S-Alkylation of triazole-thiones requires precise base selection (e.g., NaOH in ) to avoid N-alkylation byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.